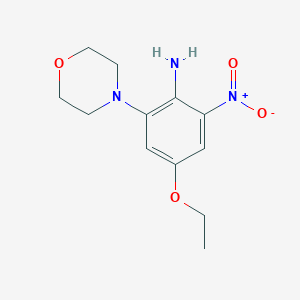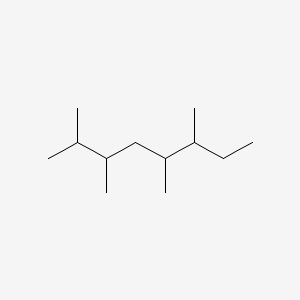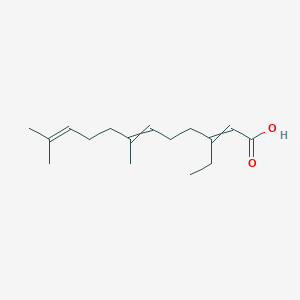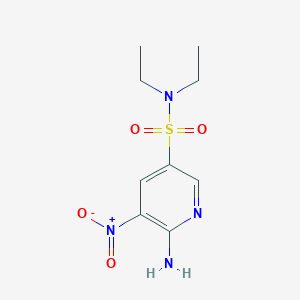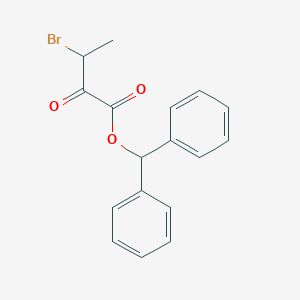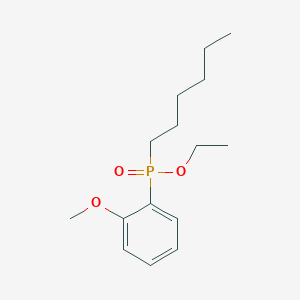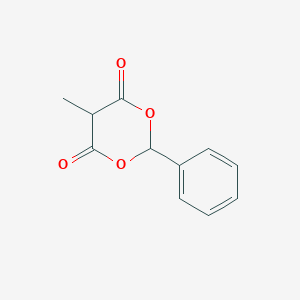![molecular formula C8H12O3 B14559734 Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate CAS No. 62102-53-8](/img/structure/B14559734.png)
Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate can be achieved through several methods. One common approach involves the reaction of an appropriate alcohol with an α,β-unsaturated carboxylic acid or its derivatives under esterification conditions . For example, the reaction of prop-2-en-1-ol with methyl 2-butenoate in the presence of an acid catalyst can yield the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These reactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate is unique due to its specific structural features, such as the prop-2-en-1-yl group attached to the ester moiety.
Properties
CAS No. |
62102-53-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-prop-2-enoxybut-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-11-7(2)6-8(9)10-3/h4,6H,1,5H2,2-3H3 |
InChI Key |
QJGUBTJEYLPHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


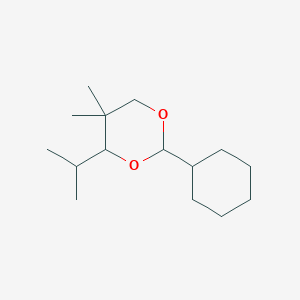
![1-(4-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14559658.png)
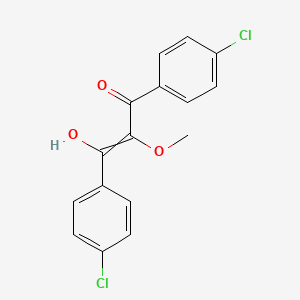
![1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol](/img/structure/B14559670.png)
![1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one](/img/structure/B14559674.png)
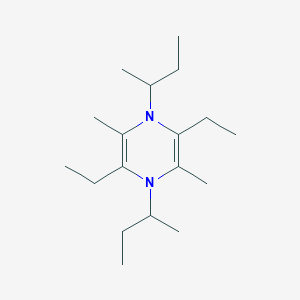
![1H-Benzimidazole, 2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14559691.png)
